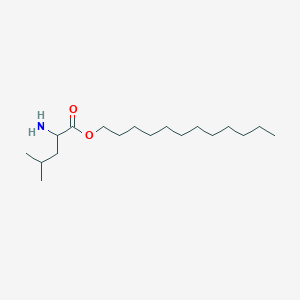
Dodecyl 2-amino-4-methylpentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dodecyl 2-amino-4-methylpentanoate is a useful research compound. Its molecular formula is C18H37NO2 and its molecular weight is 299.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Drug Delivery Systems
Chemical Permeation Enhancer
Dodecyl 2-amino-4-methylpentanoate has been identified as a promising candidate for transdermal drug delivery systems. Its amphiphilic nature allows it to interact effectively with skin lipids, enhancing the permeation of both hydrophilic and lipophilic drugs across the skin barrier. Amino acid derivatives like this compound exhibit high biodegradability and low toxicity, making them suitable for pharmaceutical applications .
Mechanism of Action
The mechanism by which this compound enhances drug permeation involves disrupting the stratum corneum's lipid structure, thereby increasing drug flux. Studies have shown that such compounds can significantly improve the bioavailability of drugs that typically have poor skin absorption .
Imaging Agents in Medical Diagnostics
Radiolabeled Tracers for Tumor Imaging
Recent research has explored the use of amino acid derivatives in developing radiolabeled tracers for positron emission tomography (PET) imaging. This compound's structural similarities to other amino acids allow it to be modified into radiolabeled compounds that can target tumors effectively. This application is particularly relevant in glioblastoma imaging, where enhanced tumor-to-brain ratios are crucial for accurate diagnostics .
Case Studies
In a comparative study, radiolabeled analogs of this compound demonstrated superior uptake in tumor cells compared to traditional tracers. The biodistribution studies indicated that these compounds could cross the blood-brain barrier more efficiently, providing better imaging results in preclinical models .
Anticancer Properties
Cytotoxic Activity Against Cancer Cell Lines
this compound has shown significant cytotoxic effects against various cancer cell lines. In vitro studies revealed that it induces apoptosis in cancer cells, making it a potential candidate for anticancer therapies. The compound's ability to target specific cellular pathways involved in tumor growth further enhances its therapeutic potential .
Mechanistic Insights
The anticancer mechanism involves the modulation of signaling pathways that regulate cell proliferation and survival. Research indicates that this compound can inhibit key enzymes involved in tumor metabolism, leading to reduced cell viability and increased apoptosis rates in malignant cells .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Drug Delivery Systems | Enhances transdermal drug permeation | High biodegradability and low toxicity |
| Imaging Agents | Used as a precursor for radiolabeled tracers in PET imaging | Superior tumor uptake compared to traditional tracers |
| Anticancer Properties | Induces apoptosis in various cancer cell lines | Significant cytotoxicity and modulation of signaling pathways |
属性
分子式 |
C18H37NO2 |
|---|---|
分子量 |
299.5 g/mol |
IUPAC 名称 |
dodecyl 2-amino-4-methylpentanoate |
InChI |
InChI=1S/C18H37NO2/c1-4-5-6-7-8-9-10-11-12-13-14-21-18(20)17(19)15-16(2)3/h16-17H,4-15,19H2,1-3H3 |
InChI 键 |
YWJTTXZNSPZHOC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCOC(=O)C(CC(C)C)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














